molecular formula C12H16BrNO2 B3217436 [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid CAS No. 1179047-39-2

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid

Cat. No.: B3217436
CAS No.: 1179047-39-2
M. Wt: 286.16
InChI Key: JQXFTHLJAWHPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is an organic compound that features a brominated benzyl group, an isopropyl-amino group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps, including the bromination of benzyl compounds, amination, and subsequent acetic acid incorporation. One common method involves the bromination of benzyl chloride to form 3-bromo-benzyl chloride, followed by a nucleophilic substitution reaction with isopropylamine to yield the intermediate [(3-Bromo-benzyl)-isopropyl-amino] compound. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the brominated benzyl group to a non-halogenated benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include 3-bromo-benzyl ketone or 3-bromo-benzoic acid.

    Reduction: Products may include benzyl-isopropyl-amino-acetic acid.

    Substitution: Products may include hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Bromo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzyl group may facilitate binding to active sites, while the isopropyl-amino and acetic acid moieties can modulate the compound’s overall activity and selectivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-benzyl)-isopropyl-amino]-acetic acid
  • [(3-Fluoro-benzyl)-isopropyl-amino]-acetic acid
  • [(3-Methyl-benzyl)-isopropyl-amino]-acetic acid

Uniqueness

[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity for molecular targets.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)14(8-12(15)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFTHLJAWHPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
Reactant of Route 2
Reactant of Route 2
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
Reactant of Route 3
Reactant of Route 3
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
Reactant of Route 4
Reactant of Route 4
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
Reactant of Route 5
Reactant of Route 5
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid
Reactant of Route 6
Reactant of Route 6
[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.